Head-to-Head ALDH1A1 Inhibition: Phenethyl Analogue Shows 10‑Fold Higher Potency Than Methyl Analogue
In a direct head-to-head comparison using a recombinant human ALDH1A1 enzyme assay, S-(N-phenethylthiocarbamoyl)-L-cysteine exhibited an IC50 of 0.24 µM, whereas the structurally closest comparator S-(N-methylthiocarbamoyl)-L-cysteine showed an IC50 of 2.8 µM under identical conditions [1].
| Evidence Dimension | Inhibitory potency (IC50) against recombinant human ALDH1A1 |
|---|---|
| Target Compound Data | 0.24 µM |
| Comparator Or Baseline | S-(N-methylthiocarbamoyl)-L-cysteine: 2.8 µM |
| Quantified Difference | 11.7‑fold more potent |
| Conditions | Recombinant human ALDH1A1 enzyme, NAD+ as cofactor, acetaldehyde substrate (200 µM), 37°C, fluorescence-based activity assay after 10 min preincubation with inhibitor |
Why This Matters
For researchers requiring high ALDH1A1 inhibition at low compound concentrations, this 11.7‑fold potency advantage reduces required dosage and potential off‑target effects.
- [1] Yang, S. M., et al. (2015). S-(N-Arylthiocarbamoyl)-L-cysteines as selective inhibitors of aldehyde dehydrogenase 1A1. Bioorganic & Medicinal Chemistry Letters, 25(22), 5266–5270. View Source
